(4-Isopropoxy-benzenesulfonyl)-acetonitrile
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Overview
Description
(4-Isopropoxy-benzenesulfonyl)-acetonitrile is an organic compound characterized by the presence of an isopropoxy group attached to a benzene ring, which is further connected to a sulfonyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-benzenesulfonyl)-acetonitrile typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxy-benzenesulfonyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Isopropoxy-benzenesulfonyl)-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isopropoxy-benzenesulfonyl)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxybenzenesulfonyl Chloride: Similar structure but with a chloride group instead of the acetonitrile moiety.
4-Isopropoxybenzenesulfonyl Phenol: Contains a phenol group instead of the acetonitrile moiety.
Uniqueness
(4-Isopropoxy-benzenesulfonyl)-acetonitrile is unique due to the presence of both the isopropoxy and acetonitrile groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(2)15-10-3-5-11(6-4-10)16(13,14)8-7-12/h3-6,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCFDBFCEFMUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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